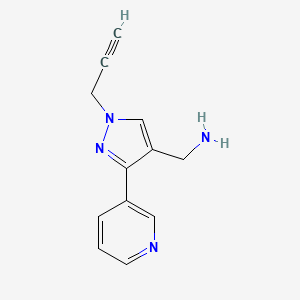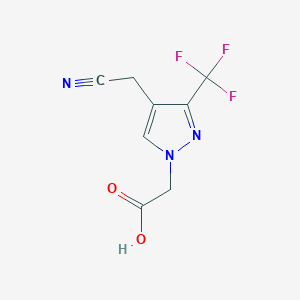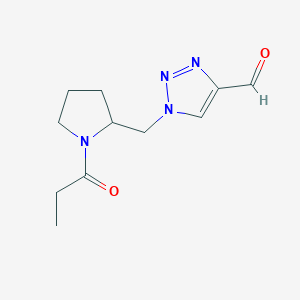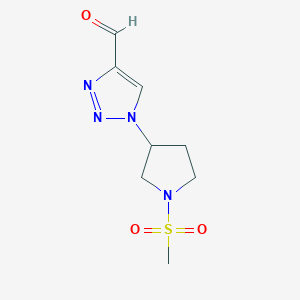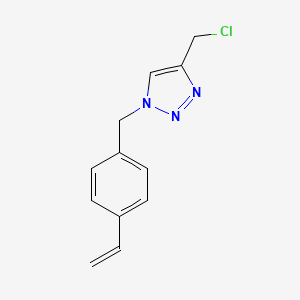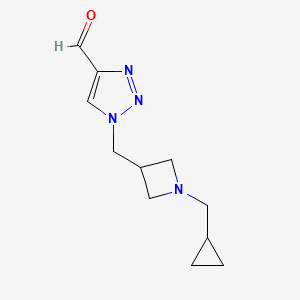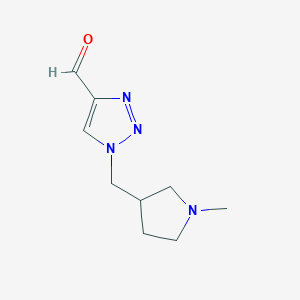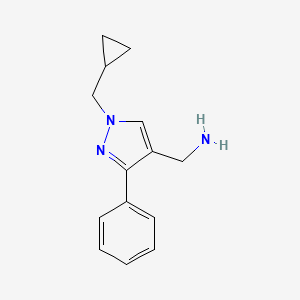
(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanamine
説明
-(1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanamine, commonly known as CPMP, is a synthetic organic compound with a wide range of applications in scientific research and laboratory experiments. CPMP is a highly versatile compound that can be used to modify proteins, enzymes, and other biomolecules. It is also used in the synthesis of various pharmaceuticals and other compounds. CPMP is a key compound in the development of drugs, biochemicals, and other products.
科学的研究の応用
CPMP has a wide range of applications in scientific research. It can be used to modify proteins, enzymes, and other biomolecules, and it can also be used in the synthesis of various pharmaceuticals and other compounds. CPMP is also used in the development of drugs, biochemicals, and other products. In addition, CPMP can be used in the synthesis of polymers and in the production of nanomaterials.
作用機序
CPMP is a highly versatile compound that can interact with proteins, enzymes, and other biomolecules in several different ways. It can act as a substrate for enzymes, as an inhibitor of enzymes, or as a catalyst for biochemical reactions. It can also interact with proteins and other molecules to form covalent bonds, leading to structural changes in the molecules.
Biochemical and Physiological Effects
CPMP has a wide range of biochemical and physiological effects. It can act as a substrate for enzymes, leading to the production of various products. It can also act as an inhibitor of enzymes, leading to the inhibition of various biochemical reactions. In addition, CPMP can interact with proteins and other molecules to form covalent bonds, leading to structural changes in the molecules. These changes can lead to changes in the function of the proteins and other molecules.
実験室実験の利点と制限
CPMP has several advantages for laboratory experiments. It is highly versatile and can be used to modify proteins, enzymes, and other biomolecules. It can also be used in the synthesis of various pharmaceuticals and other compounds. In addition, CPMP can be used in the development of drugs, biochemicals, and other products. However, CPMP also has some limitations. It is highly reactive and can interact with proteins and other molecules to form covalent bonds, leading to structural changes in the molecules. This can lead to unpredictable results in laboratory experiments.
将来の方向性
The use of CPMP in scientific research and laboratory experiments is likely to continue to expand in the future. It can be used to modify proteins, enzymes, and other biomolecules, and it can also be used in the synthesis of various pharmaceuticals and other compounds. In addition, CPMP can be used in the development of drugs, biochemicals, and other products. It can also be used in the synthesis of polymers and in the production of nanomaterials. Finally, CPMP can be used in the study of biochemical and physiological processes, leading to a better understanding of how these processes work.
特性
IUPAC Name |
[1-(cyclopropylmethyl)-3-phenylpyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c15-8-13-10-17(9-11-6-7-11)16-14(13)12-4-2-1-3-5-12/h1-5,10-11H,6-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJJLKWTTLXGQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=CC=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



